molecular formula C9H14ClN3O B8029663 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B8029663
M. Wt: 215.68 g/mol
InChI Key: WOOQSHXIQBHZJL-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine is a chemical compound with the molecular formula C9H14ClN3O. It features a morpholine ring substituted with a 4-chloro-1H-pyrazol-1-yl group via an ethyl linker. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate ethylating agent, followed by the introduction of the morpholine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a pyrazole moiety makes it a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQSHXIQBHZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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